molecular formula C17H16N6O4S B14467670 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- CAS No. 70210-09-2

1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-

Cat. No.: B14467670
CAS No.: 70210-09-2
M. Wt: 400.4 g/mol
InChI Key: BBCXHOYGGYKBRN-UHFFFAOYSA-N
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Description

1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its azo group, which is a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl. The presence of the azo group imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo linkage .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. Solvent choice is also crucial, as it can influence the solubility of reactants and products, as well as the overall reaction kinetics .

Chemical Reactions Analysis

1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic rings. .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or receptors in biological systems. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- is unique due to its specific functional groups and structural features. Similar compounds include:

These comparisons highlight the unique features of 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl- and its potential for various applications.

Properties

CAS No.

70210-09-2

Molecular Formula

C17H16N6O4S

Molecular Weight

400.4 g/mol

IUPAC Name

5-methyl-4-[(4-methylsulfonyl-2-nitrophenyl)diazenyl]-2-phenylpyrazol-3-amine

InChI

InChI=1S/C17H16N6O4S/c1-11-16(17(18)22(21-11)12-6-4-3-5-7-12)20-19-14-9-8-13(28(2,26)27)10-15(14)23(24)25/h3-10H,18H2,1-2H3

InChI Key

BBCXHOYGGYKBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N)C3=CC=CC=C3

Origin of Product

United States

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